molecular formula C13H10F3N3OS B4686994 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B4686994
M. Wt: 313.30 g/mol
InChI Key: HRUBDGJAOMVMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MPTA and has been studied for its potential applications in various fields of research. The purpose of

Mechanism of Action

The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, MPTA has been shown to inhibit the PI3K/Akt/mTOR pathway and the NF-κB pathway. In inflammation research, MPTA has been shown to inhibit the MAPK and NF-κB pathways. In neurological research, MPTA has been shown to activate the Nrf2 pathway and inhibit the JNK pathway.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects in different research fields. In cancer research, MPTA has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, MPTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, MPTA has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

MPTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MPTA also has some limitations, including its relatively high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MPTA. In cancer research, future studies could focus on the efficacy of MPTA in combination with other chemotherapeutic agents. In inflammation research, future studies could focus on the potential use of MPTA in the treatment of autoimmune diseases. In neurological research, future studies could focus on the potential use of MPTA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, MPTA is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential applications in various fields of research, including cancer treatment, inflammation, and neurological disorders. The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. MPTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MPTA also has some limitations, including its relatively high cost and potential toxicity at high concentrations. There are several future directions for research on MPTA, including its potential use in combination with other chemotherapeutic agents and in the treatment of autoimmune and neurodegenerative diseases.

Scientific Research Applications

MPTA has been studied for its potential applications in various fields of research, including cancer treatment, inflammation, and neurological disorders. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that MPTA can reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, MPTA has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c1-7-4-5-17-13(18-7)21-6-10(20)19-9-3-2-8(14)11(15)12(9)16/h2-5H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUBDGJAOMVMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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